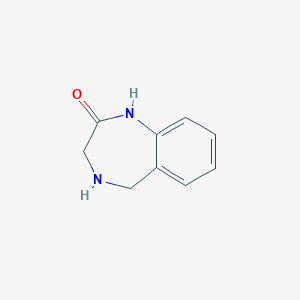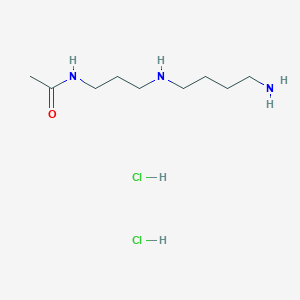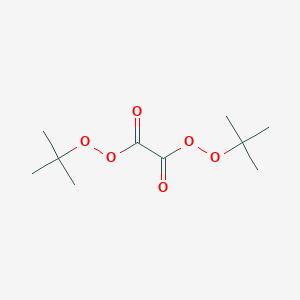
Tetrakis(2-mercaptoethyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2-mercaptoethyl)ethylenediamine (TMEA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a chelating agent that has been used in various applications, including catalysis, electrochemistry, and medicine.
Mécanisme D'action
Tetrakis(2-mercaptoethyl)ethylenediamine acts as a chelating agent, forming coordination complexes with metal ions. It has a high affinity for soft metal ions, such as copper, mercury, and silver. Tetrakis(2-mercaptoethyl)ethylenediamine can also form stable complexes with hard metal ions, such as iron and zinc. The coordination complexes formed by Tetrakis(2-mercaptoethyl)ethylenediamine have unique properties that make them useful in various applications.
Effets Biochimiques Et Physiologiques
Tetrakis(2-mercaptoethyl)ethylenediamine has been shown to have antioxidant activity and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Tetrakis(2-mercaptoethyl)ethylenediamine has been studied for its potential use in cancer therapy, as it can induce apoptosis in cancer cells. Additionally, Tetrakis(2-mercaptoethyl)ethylenediamine has been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tetrakis(2-mercaptoethyl)ethylenediamine in lab experiments is its high affinity for metal ions. This property makes it useful in various applications, including catalysis and electrochemistry. Tetrakis(2-mercaptoethyl)ethylenediamine is also relatively easy to synthesize, and the synthesis method is well-established. However, one limitation of using Tetrakis(2-mercaptoethyl)ethylenediamine is its potential toxicity. Tetrakis(2-mercaptoethyl)ethylenediamine can form complexes with toxic metal ions, such as mercury, which can be harmful to humans and the environment.
Orientations Futures
There are several potential future directions for research on Tetrakis(2-mercaptoethyl)ethylenediamine. One area of interest is the use of Tetrakis(2-mercaptoethyl)ethylenediamine in the synthesis of metal nanoparticles for drug delivery applications. Tetrakis(2-mercaptoethyl)ethylenediamine could also be used as a ligand in the synthesis of MOFs for gas storage and separation. Additionally, further research could be done on the potential use of Tetrakis(2-mercaptoethyl)ethylenediamine in cancer therapy and its antibacterial and antifungal properties. Finally, research could be done on the environmental impact of Tetrakis(2-mercaptoethyl)ethylenediamine and its potential toxicity.
In conclusion, Tetrakis(2-mercaptoethyl)ethylenediamine is a versatile chelating agent that has many potential applications in various fields. Its unique properties make it useful in catalysis, electrochemistry, and medicine. Further research on Tetrakis(2-mercaptoethyl)ethylenediamine could lead to new discoveries and innovations in these fields.
Méthodes De Synthèse
Tetrakis(2-mercaptoethyl)ethylenediamine can be synthesized through a two-step process. The first step involves the reaction of ethylenediamine with sodium hydride to form the sodium salt of ethylenediamine. In the second step, the sodium salt of ethylenediamine is reacted with 2-chloroethanethiol to form Tetrakis(2-mercaptoethyl)ethylenediamine. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
Tetrakis(2-mercaptoethyl)ethylenediamine has been used in various scientific research applications. It has been used as a chelating agent in the synthesis of metal nanoparticles, which have potential applications in catalysis, sensing, and drug delivery. Tetrakis(2-mercaptoethyl)ethylenediamine has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, catalysis, and drug delivery. Additionally, Tetrakis(2-mercaptoethyl)ethylenediamine has been used in electrochemical studies as a redox-active ligand.
Propriétés
Numéro CAS |
133531-87-0 |
|---|---|
Nom du produit |
Tetrakis(2-mercaptoethyl)ethylenediamine |
Formule moléculaire |
C10H24N2S4 |
Poids moléculaire |
300.6 g/mol |
Nom IUPAC |
2-[2-[bis(2-sulfanylethyl)amino]ethyl-(2-sulfanylethyl)amino]ethanethiol |
InChI |
InChI=1S/C10H24N2S4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2 |
Clé InChI |
WXCADXMBJDSKDR-UHFFFAOYSA-N |
SMILES |
C(CN(CCS)CCS)N(CCS)CCS |
SMILES canonique |
C(CN(CCS)CCS)N(CCS)CCS |
Autres numéros CAS |
133531-87-0 |
Synonymes |
N2S4 chelate tetrakis(2-mercaptoethyl)ethylenediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



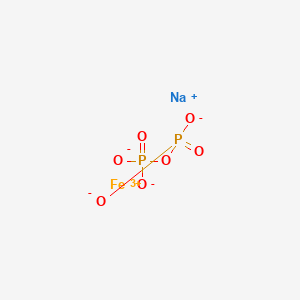
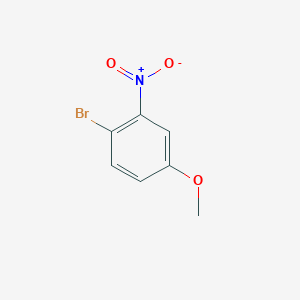
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

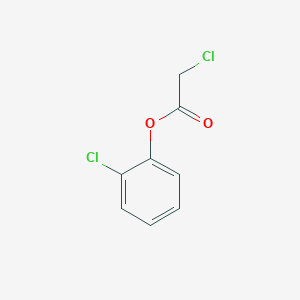
![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)

